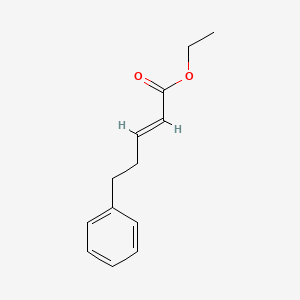

(2E)-5-Phenyl-2-pentenoic acid ethyl ester

Description

Contextual Significance of α,β-Unsaturated Esters in Advanced Synthetic Chemistry

Alpha,beta(α,β)-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond positioned between the α and β carbons relative to an ester group. This arrangement creates a conjugated system where the π-electrons are delocalized across the C=C double bond and the C=O of the ester. This electronic feature is the source of their unique reactivity and makes them valuable intermediates in organic synthesis. fiveable.me

The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.me This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Furthermore, the double bond can participate in a variety of other transformations, including cycloaddition reactions, reductions, and electrophilic additions. The ester functionality itself can be readily hydrolyzed, reduced, or converted into other functional groups, adding to the synthetic versatility of these molecules. nih.gov Consequently, α,β-unsaturated esters are key starting materials and intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. researchgate.net

Importance of the (2E)-Stereochemical Configuration in Chemical Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the outcome of chemical reactions. In (2E)-5-Phenyl-2-pentenoic acid ethyl ester, the "(2E)" designation specifies the geometry of the substituents around the carbon-carbon double bond. The 'E' in (2E) comes from the German word entgegen, meaning "opposite," and indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides.

This specific spatial arrangement is crucial as it influences how reagents approach the molecule, a concept known as steric hindrance. The stereochemistry of the double bond can dictate the stereochemical outcome of reactions, leading to the formation of a specific stereoisomer of the product. nih.govmasterorganicchemistry.com In reactions like the Diels-Alder or asymmetric conjugate additions, the defined (2E) geometry is essential for achieving high levels of stereoselectivity, which is critical in the synthesis of chiral molecules like pharmaceuticals, where only one enantiomer may be biologically active. The ability to control the three-dimensional structure of the product is a central goal in modern synthetic chemistry. researchgate.net

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound and related compounds focuses on its utility as a precursor in the synthesis of more complex molecular architectures. For instance, it can be used as a starting material for the synthesis of various heterocyclic compounds and carbocyclic systems.

One area of investigation involves the catalytic hydrogenation of the double bond or the reduction of the ester group to an alcohol, leading to saturated esters or unsaturated alcohols, respectively. These products are valuable intermediates for further synthetic transformations. Additionally, the phenyl group can be modified through aromatic substitution reactions to introduce further complexity.

Recent studies have also explored the use of α,β-unsaturated esters in photoenolization reactions, which can lead to the synthesis of α-branched β,γ-alkenyl esters, valuable motifs in natural product synthesis. acs.org While direct research on this compound is not extensively documented in readily available literature, its structural motifs are present in molecules that are subjects of advanced synthetic studies. For example, similar structures are used in the synthesis of substituted cyclopropanes and in the exploration of stereoselective reactions. cyberleninka.ru

Below is a table summarizing some key properties of the related methyl ester, which are expected to be similar for the ethyl ester.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | ethyl (2E)-5-phenylpent-2-enoate |

| CAS Number | 55282-95-6 |

Note: Data for the exact ethyl ester is limited; some data is inferred from the closely related methyl ester. cymitquimica.comnih.gov

Properties

IUPAC Name |

ethyl (E)-5-phenylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2,6,10H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODUAASIAODNCH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester

Development of Stereoselective Synthetic Pathways to (2E)-5-Phenyl-2-pentenoic Acid Ethyl Ester

Stereoselective synthesis is crucial for isolating the desired (E)-isomer of 5-Phenyl-2-pentenoic acid ethyl ester, as different isomers can possess varied biological activities and chemical properties. Methodologies have evolved to provide high levels of control over the olefin geometry.

Wittig and Wittig-Horner Approaches for α,β-Unsaturated Ester Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are foundational methods for creating carbon-carbon double bonds from carbonyl compounds. nsf.gov Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone.

The standard Wittig reaction utilizes a phosphonium (B103445) ylide, typically derived from the reaction of triphenylphosphine (B44618) with an alkyl halide followed by deprotonation. nsf.gov For the synthesis of this compound, the logical precursors are 3-phenylpropanal (B7769412) and a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides, where the carbanion is adjacent to an electron-withdrawing group like an ester, generally favor the formation of the thermodynamically more stable (E)-alkene. masterorganicchemistry.com A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages. It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide. researchgate.net This heightened reactivity allows for successful reactions with a broader range of aldehydes, including more sterically hindered ones. A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying product purification. researchgate.net The HWE reaction almost exclusively produces the (E)-isomer when used with unstabilized or ester-stabilized phosphonates and aldehydes. nih.gov

| Feature | Wittig Reaction (with Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate) | Phosphonate (B1237965) Carbanion (e.g., from Triethyl phosphonoacetate) |

| Reactivity | Generally less reactive than HWE reagents. | More nucleophilic and generally more reactive. researchgate.net |

| Stereoselectivity | Generally high (E)-selectivity for stabilized ylides. | Excellent (E)-selectivity is typically observed. nih.gov |

| Byproduct | Triphenylphosphine oxide (often difficult to separate). masterorganicchemistry.com | Dialkyl phosphate (B84403) salt (water-soluble, easy to remove). researchgate.net |

| Precursor Aldehyde | 3-Phenylpropanal |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Olefinic Esters

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation, offering high efficiency and functional group tolerance. The Heck and Suzuki-Miyaura reactions are particularly relevant for synthesizing olefinic esters.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. For the synthesis of this compound, a plausible route would be the coupling of ethyl acrylate (B77674) with a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). The reaction typically requires a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. harvard.edu While powerful, challenges can include controlling the regioselectivity of the insertion step and potential isomerization of the product double bond.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. mdpi.com A potential Suzuki strategy for the target molecule could involve the reaction between a vinylboronic ester, such as ethyl 3-(dihydroxyboryl)acrylate, and a phenylpropyl halide. Alternatively, the coupling could occur between an arylboronic acid and an appropriate halo-pentenoate ester. The Suzuki reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. mdpi.comresearchgate.net

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Key Features |

|---|---|---|---|

| Heck Reaction | 3-Phenylpropyl halide (e.g., bromide) | Ethyl acrylate | Forms C-C bond via carbopalladation followed by β-hydride elimination. |

| Suzuki-Miyaura Coupling | Phenylpropylboronic acid/ester | Ethyl 3-bromoacrylate | Requires base-mediated transmetalation; generally high stereochemical fidelity. mdpi.com |

Strategies for Enantioselective and Diastereoselective Synthesis of this compound Analogs

Introducing stereocenters into the backbone of 5-phenyl-2-pentenoic acid ethyl ester creates analogs with potential for novel biological activities. This requires sophisticated asymmetric synthetic strategies.

An effective method for creating chiral amine functionality is the catalytic asymmetric alkynylation of α-imino esters . This approach can be used to synthesize optically active unnatural α-amino acid derivatives. For instance, an N-protected α-imino ester can react with a terminal alkyne bearing a phenylpropyl group in the presence of a chiral catalyst to install a stereocenter at the α-position. Subsequent reduction of the alkyne would yield a saturated chain, providing access to chiral compounds like ethyl 2-amino-5-phenylpentanoate. researchgate.net

Diastereoselective conjugate additions offer another powerful route. The α,β-unsaturated ester moiety of the target compound can act as a Michael acceptor. acgpubs.org The addition of a nucleophile, such as a thiol in a sulfa-Michael addition, can create one or more stereocenters. By using a chiral catalyst, such as a cinchona-based squaramide, the addition can be rendered both diastereoselective and enantioselective, leading to highly functionalized, stereochemically rich analogs. researchgate.net The diastereoselectivity is often controlled by the formation of a rigid, chelated transition state.

Furthermore, diastereoselective aldol (B89426) reactions can be employed to construct analogs with hydroxylated backbones. For example, a boron enolate derived from a chiral auxiliary-equipped ester could react with an aldehyde like 3-phenylpropanal. The Zimmerman-Traxler chair-like transition state model explains the high diastereoselectivity observed in such reactions, where the geometry of the enolate dictates the relative stereochemistry of the newly formed stereocenters.

Alternative Synthetic Routes and Their Mechanistic Investigations

Beyond traditional methods, research into enzymatic and novel catalytic systems aims to develop more sustainable, efficient, and selective synthetic routes.

Enzymatic Catalysis in the Preparation of Related Pentenoic Acid Esters

Biocatalysis offers a green alternative to conventional chemical synthesis, often providing exquisite selectivity under mild conditions. A notable chemoenzymatic approach combines enzymatic reduction with a classic olefination reaction. In this strategy, a carboxylic acid reductase (CAR) enzyme is used to reduce a carboxylic acid, such as 3-phenylpropanoic acid, to its corresponding aldehyde (3-phenylpropanal). This enzymatic step is highly selective and avoids the use of harsh chemical reducing agents. The aldehyde produced in situ can then be directly subjected to a Wittig reaction to generate the α,β-unsaturated ester, completing a two-step, one-pot synthesis from a carboxylic acid precursor.

Lipases are another class of versatile enzymes widely used in organic synthesis. They can catalyze the esterification of a carboxylic acid (e.g., (2E)-5-phenyl-2-pentenoic acid) with an alcohol (e.g., ethanol) or the reverse hydrolysis reaction. This capability is particularly useful for the kinetic resolution of racemic mixtures. For example, a lipase (B570770) could selectively catalyze the esterification or hydrolysis of one enantiomer of a chiral pentenoic acid analog, allowing for the separation of enantiomerically pure acids and esters. The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, involving an acyl-enzyme intermediate.

Exploration of Novel Catalytic Systems for Directed Olefin Formation

The development of new catalysts is critical for overcoming limitations in selectivity and efficiency. In olefin synthesis, ruthenium-catalyzed olefin metathesis has emerged as a powerful alternative for constructing double bonds. A significant challenge in metathesis has been the kinetic control of E/Z selectivity. Recently, new ruthenium catalysts have been designed that show high E-selectivity. For example, a cross-metathesis reaction between 5-phenyl-1-pentene (B85501) and ethyl acrylate, using a specifically designed ruthenium thio-indolate catalyst, could potentially form the target this compound with high stereocontrol. acgpubs.org These reactions are atom-efficient and tolerant of many functional groups.

In the realm of palladium catalysis, a modern trend is the development of phosphine-free catalytic systems for the Heck reaction. Traditional phosphine ligands can be expensive, toxic, and sensitive to air and moisture. harvard.edu Novel catalysts, such as those using N-heterocyclic carbenes (NHCs), hydrazones, or secondary phosphine oxides (SPOs) as ligands, or even ligand-free systems with palladium nanoparticles, have been developed. These systems can offer enhanced stability, recyclability, and sometimes improved catalytic activity, making the synthesis of olefinic esters cleaner and more cost-effective.

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target compound |

| 3-Phenylpropanal | Aldehyde precursor |

| Ethyl (triphenylphosphoranylidene)acetate | Wittig reagent |

| Triphenylphosphine oxide | Wittig byproduct |

| Triethyl phosphonoacetate | HWE reagent precursor |

| Ethyl acrylate | Alkene for Heck/Metathesis reaction |

| 1-Bromo-3-phenylpropane | Alkyl halide for Heck reaction |

| Ethyl 3-(dihydroxyboryl)acrylate | Vinylboronic ester for Suzuki reaction |

| Ethyl 2-amino-5-phenylpentanoate | Chiral analog example |

| 3-Phenylpropanoic acid | Carboxylic acid precursor for enzymatic reduction |

| 5-Phenyl-1-pentene | Alkene for metathesis reaction |

| Benzene | Aromatic functional group harvard.edu |

| Ethanol | Alcohol for esterification |

Precursor-Based Synthetic Approaches to this compound

The synthesis of this compound can be efficiently achieved through precursor-based methodologies, which construct the molecule from smaller, readily available starting materials. A prominent and highly effective method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its ability to form carbon-carbon double bonds with a high degree of stereoselectivity, predominantly yielding the (E)-isomer, which is the desired configuration for the target compound.

The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate carbanion, which acts as a nucleophile, and an aldehyde or ketone as the electrophile. enamine.net For the synthesis of this compound, the logical precursors are 3-phenylpropanal and a phosphonate reagent, typically triethyl phosphonoacetate. orgsyn.org

The reaction mechanism commences with the deprotonation of triethyl phosphonoacetate by a base, forming a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 3-phenylpropanal. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The stereochemical outcome of the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. enamine.net

A variety of bases and solvent systems can be employed for the HWE reaction, with common choices including sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction conditions can be tailored to optimize the yield and stereoselectivity of the desired product.

Below is a representative reaction scheme for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction:

Reaction Scheme:

3-PhenylpropanalTriethyl phosphonoacetatethis compound

The following tables outline the key precursors and reagents involved in this synthetic approach, along with typical reaction conditions that can be employed.

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Reaction |

| 3-Phenylpropanal | Ph-CH₂-CH₂-CHO | Electrophile (provides the phenylpropyl moiety) |

| Triethyl phosphonoacetate | (EtO)₂P(O)CH₂COOEt | Nucleophile precursor (provides the ethyl pentenoate backbone) |

Table 2: Reagents and Typical Conditions for the Horner-Wadsworth-Emmons Reaction

| Reagent/Condition | Type | Purpose | Typical Examples |

| Base | Deprotonating agent | To generate the phosphonate carbanion | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe) |

| Solvent | Reaction medium | To dissolve reactants and facilitate the reaction | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Reaction parameter | To control the reaction rate and selectivity | 0 °C to room temperature |

| Reaction Time | Reaction parameter | Duration required for reaction completion | Several hours |

Chemical Transformations and Derivatization Studies of 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester

Hydrolytic Pathways to (2E)-5-Phenyl-2-pentenoic Acid

The conversion of (2E)-5-Phenyl-2-pentenoic acid ethyl ester to its corresponding carboxylic acid, (2E)-5-Phenyl-2-pentenoic acid, is a fundamental transformation. This is typically achieved through hydrolysis, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method. The reaction generally involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. mdpi.com The process proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the free carboxylic acid. A representative procedure for a structurally similar compound involved refluxing the ester with potassium hydroxide in a water/methanol (B129727) mixture, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. mdpi.com

Acid-catalyzed hydrolysis is another viable pathway. This reversible reaction typically requires a large excess of water to drive the equilibrium toward the products. colostate.edu Common acid catalysts include mineral acids like sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. colostate.edu

Table 1: Representative Conditions for Ester Hydrolysis

| Reaction Type | Reagents | General Conditions | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | 1. Potassium Hydroxide (KOH) in Water/Methanol 2. Hydrochloric Acid (HCl) | Reflux, followed by cooling and acidification. mdpi.com | (2E)-5-Phenyl-2-pentenoic acid |

| Acid-Catalyzed Hydrolysis | Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in excess water | Heating to drive the equilibrium. | (2E)-5-Phenyl-2-pentenoic acid |

Addition Reactions Across the Olefinic Bond

The conjugated carbon-carbon double bond in this compound is susceptible to addition reactions from both nucleophiles and electrophiles.

The presence of the electron-withdrawing ethyl ester group makes the β-carbon of the olefinic bond electrophilic, rendering it susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.comlibretexts.org

The choice of nucleophile is critical and determines the outcome of the reaction. Softer, less basic nucleophiles preferentially undergo 1,4-addition (conjugate addition), while harder, more basic nucleophiles (like Grignard or organolithium reagents) tend to favor 1,2-addition (direct attack at the carbonyl carbon). jove.comchemistrysteps.com

Common nucleophiles for the Michael reaction include:

Enolates: Stabilized enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters) are classic Michael donors. libretexts.orgchemistrysteps.com

Organocuprates: Lithium dialkylcuprates (Gilman reagents) are particularly effective for adding alkyl groups via conjugate addition to α,β-unsaturated esters. masterorganicchemistry.com

Heteroatomic Nucleophiles: Amines, thiols, and their corresponding anions (amides, thiolates) can also add in a conjugate fashion. jove.com

Organoboron Reagents: In the presence of transition metal catalysts, such as rhodium or copper complexes, arylboronic acids can be added to α,β-unsaturated esters. rsc.orgorganic-chemistry.org

The general mechanism involves the attack of the nucleophile on the β-carbon, which generates an enolate intermediate. This enolate is then protonated during workup to yield the final 1,4-adduct. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Addition Strategies

| Nucleophile Type | Specific Reagent Example | Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| Enolate | Diethyl malonate | Sodium ethoxide (NaOEt) | Substituted glutaric acid derivative |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Ethereal solvent, low temperature | Ethyl 3-methyl-5-phenylpentanoate |

| Organoboron | Phenylboronic acid | Rhodium or Palladium catalyst. organic-chemistry.org | Ethyl 3,5-diphenylpentanoate |

| Thiol | Thiophenol | Base catalyst | Ethyl 3-(phenylthio)-5-phenylpentanoate |

While the olefinic bond is electron-deficient due to conjugation with the ester group, it can still undergo electrophilic addition, although it is less reactive than an isolated alkene. The regioselectivity of such additions is governed by the electronic effects of the substituents.

In the case of this compound, the addition of an electrophile (E⁺) would preferentially occur at the α-carbon. This is because the resulting carbocation intermediate would be formed at the β-position, where it is stabilized by resonance with the ester's carbonyl group.

For example, in the addition of a hydrogen halide (H-X), the proton (H⁺) would add to the α-carbon, and the halide (X⁻) would subsequently attack the β-carbocation. This outcome is contrary to the typical Markovnikov's rule observed for simple alkenes. Halogenation, with reagents like bromine (Br₂), would also proceed across the double bond to yield a di-halogenated product.

Modifications of the Ethyl Ester Moiety

The ethyl ester functional group is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

Transesterification: The ethyl group can be exchanged for other alkyl groups by heating the ester in a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. An excess of the new alcohol is used to shift the equilibrium towards the desired product. aocs.orgresearchgate.net

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, (2E)-5-phenyl-2-penten-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is often slow and may require heating or catalysis. A more efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (using thionyl chloride, for example), and then reacting the acyl chloride with the desired amine. beilstein-journals.orgnih.gov

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. aocs.org In this case, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol after replacing the ethoxy group and adding a second R group to the carbonyl carbon.

Derivatization for Enhanced Chemical Reactivity or Advanced Analytical Utility

Derivatization of this compound or its hydrolyzed acid form is often performed to facilitate chemical analysis or to prepare it for further synthetic steps. researchgate.net

For analytical purposes, particularly in chromatography, derivatization is key. nih.gov While the ethyl ester is suitable for Gas Chromatography (GC), converting the corresponding carboxylic acid back into an ester (often a methyl ester) is a standard procedure to increase volatility and reduce peak tailing. Reagents like boron trichloride (B1173362) in methanol or diazomethane (B1218177) are used for this purpose. For High-Performance Liquid Chromatography (HPLC), derivatives with strong UV-absorbing or fluorescent tags can be introduced to enhance detection sensitivity. aocs.org

Derivatization of the double bond can also be used for structural elucidation, especially in mass spectrometry, by helping to pinpoint the location of the unsaturation. nih.gov

To enhance chemical reactivity, the ester can be converted into more reactive functional groups. As mentioned, transformation to an acyl chloride creates a highly reactive electrophile that readily participates in reactions with a wide range of nucleophiles to form amides, anhydrides, and other esters. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the compound. For (2E)-5-Phenyl-2-pentenoic acid ethyl ester, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structure and assign the (E)-configuration of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical arrangement of protons. The key diagnostic signals for assigning the (E)-stereochemistry are the coupling constants (J-values) of the vinylic protons at the C2 and C3 positions. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans- or (E)-configuration.

In a related compound, ethyl (E)-3-methyl-5-phenyl-2-pentenoate, the vinylic proton shows a specific splitting pattern that helps confirm its stereochemistry. researchgate.net For the title compound, the proton at C3 would appear as a doublet of triplets, coupling to the vinylic proton at C2 and the adjacent methylene (B1212753) protons at C4. The proton at C2 would appear as a doublet, coupling to the C3 proton. The signals for the phenyl group protons typically appear in the aromatic region (δ 7.1-7.4 ppm), while the ethyl ester protons present as a quartet and a triplet. researchgate.net

Advanced NMR Techniques: Techniques such as Nuclear Overhauser Effect (n.O.e.) difference spectroscopy can be employed for definitive stereochemical confirmation. researchgate.net For the (E)-isomer, irradiation of the C2 proton would not be expected to produce a significant n.O.e. enhancement on the C4 protons, which would be spatially distant. This contrasts with the (Z)-isomer, where these protons would be in closer proximity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.35-7.15 | Multiplet | - | Phenyl H |

| ~6.90 | Doublet of Triplets | ~15.6, ~7.0 | H-3 |

| ~5.80 | Doublet | ~15.6 | H-2 |

| ~4.15 | Quartet | ~7.1 | -OCH₂CH₃ |

| ~2.75 | Triplet | ~7.5 | H-5 |

| ~2.50 | Quartet | ~7.2 | H-4 |

| ~1.25 | Triplet | ~7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.5 | C-1 (C=O) |

| ~148.0 | C-3 |

| ~141.0 | Phenyl C (quaternary) |

| ~128.5 | Phenyl CH |

| ~128.4 | Phenyl CH |

| ~126.2 | Phenyl CH |

| ~121.5 | C-2 |

| ~60.3 | -OCH₂CH₃ |

| ~35.0 | C-5 |

| ~34.5 | C-4 |

| ~14.2 | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Structure Verification and Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₆O₂), the molecular weight is 204.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.

The fragmentation of esters is well-characterized and typically involves several key pathways. libretexts.orgmiamioh.edu

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the ethoxy radical (-•OCH₂CH₃), leading to an acylium ion at m/z 159.

McLafferty Rearrangement: If a gamma-hydrogen is available, a six-membered ring transition state can lead to the elimination of a neutral alkene and the formation of a radical cation. In this specific structure, a McLafferty rearrangement is not a primary pathway due to the substitution pattern.

Benzylic Cleavage: The bond between C4 and C5 is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of compounds containing a benzyl moiety. mdpi.com

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄) from the ethyl group or carbon monoxide (CO) can also occur.

Studies on related substituted 3-phenylpropenoates have shown characteristic fragmentation patterns that depend on the substitution on the phenyl ring. nih.gov For the title compound, the presence of the phenyl group significantly influences the fragmentation, with benzylic cleavage being a dominant process.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 204 | [M]⁺ | Molecular Ion |

| 159 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at ester |

| 131 | [M - COOCH₂CH₃]⁺ | Cleavage of the ester group |

| 91 | [C₇H₇]⁺ | Benzylic cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Conjugation Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org For this compound, the IR spectrum will display several characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1735 cm⁻¹. The conjugation with the C=C double bond typically lowers the frequency slightly compared to a saturated ester. spectroscopyonline.comlibretexts.org In the related compound, ethyl (E)-3-methyl-5-phenyl-2-pentenoate, this peak is observed at 1716 cm⁻¹. researchgate.net

C=C Stretch: The stretching vibration of the carbon-carbon double bond will appear around 1640-1650 cm⁻¹. researchgate.net

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations: one for the C(=O)-O bond and another for the O-CH₂ bond, typically appearing as strong bands between 1000 and 1300 cm⁻¹. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic Overtones: Weak bands in the 1665-2000 cm⁻¹ region can indicate the substitution pattern on the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound contains a conjugated system that includes the phenyl ring, the C=C double bond, and the C=O group of the ester. This extended conjugation results in absorption of UV light. The spectrum is expected to show a strong absorption band (π → π* transition) at a wavelength (λ_max) greater than 200 nm. For instance, ethyl (E)-3-methyl-5-phenyl-2-pentenoate exhibits a strong absorption at 212 nm. researchgate.net

Table 4: Predicted Characteristic IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3030 | Aromatic C-H Stretch |

| IR | ~2960-2850 | Aliphatic C-H Stretch |

| IR | ~1720 | C=O Stretch (conjugated ester) |

| IR | ~1645 | C=C Stretch |

| IR | ~1600, ~1495 | Aromatic C=C Stretch |

| IR | ~1250-1050 | C-O Stretches |

| UV-Vis | λ_max ~210-220 nm | π → π* Transition |

Integrated Spectroscopic Approaches for Robust Structural Characterization of this compound

While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly robust and unambiguous characterization is achieved by integrating the data from all methods. researchgate.net The combination of NMR, MS, IR, and UV-Vis spectroscopy creates a powerful, synergistic approach to structural elucidation.

The process for this compound would proceed as follows:

Mass Spectrometry first establishes the molecular formula (C₁₃H₁₆O₂) by providing the exact molecular weight (m/z 204). Analysis of the fragmentation pattern, particularly the presence of a base peak at m/z 91, strongly suggests a benzyl moiety.

Infrared Spectroscopy confirms the presence of key functional groups. The strong absorption around 1720 cm⁻¹ verifies the ester carbonyl group, while peaks at ~1645 cm⁻¹ and above 3000 cm⁻¹ indicate the alkene and aromatic portions, respectively.

UV-Vis Spectroscopy supports the presence of the extended conjugated system (phenyl-C=C-C=O) indicated by the IR data.

NMR Spectroscopy provides the final, definitive details. ¹³C NMR confirms the presence of 13 unique carbons, matching the molecular formula from MS. ¹H NMR shows the specific proton environments and, crucially, the large coupling constant (~15-16 Hz) between the vinylic protons confirms the (E)-stereochemistry of the double bond. Two-dimensional NMR experiments (like COSY and HSQC) can be used to map out the complete proton-proton and proton-carbon connectivity, leaving no ambiguity in the final structural assignment.

By combining the molecular weight and formula from MS, the functional groups from IR, the conjugation map from UV-Vis, and the precise connectivity and stereochemistry from NMR, the structure of this compound can be determined with a very high degree of confidence.

Computational Chemistry and Theoretical Investigations of 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of (2E)-5-Phenyl-2-pentenoic acid ethyl ester. These calculations provide a quantitative picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: The electronic structure is often described by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For cinnamic acid derivatives, these calculations can reveal how substituents on the phenyl ring or modifications to the ester group influence the electronic properties nih.gov.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ester group are expected to be regions of high negative potential (red/yellow), making them susceptible to electrophilic attack, while the hydrogen atoms would show positive potential (blue) researchgate.net.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which helps in the assignment of experimental spectral bands researchgate.net. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and confirmation of the compound sapub.org.

Illustrative Data from Quantum Chemical Calculations: While specific experimental or calculated values for this compound are not widely published, the following table presents typical parameters obtained for similar cinnamic acid derivatives using DFT methods like B3LYP.

| Parameter | Description | Typical Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 D |

| Mulliken Charges | Partial charges on individual atoms (e.g., C=O) | C: +0.55, O: -0.50 |

Conformational Analysis and Stereochemical Modeling through Computational Methods

The flexibility of the aliphatic chain in this compound allows it to adopt multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape of their interconversion.

A systematic conformational search can be performed using molecular mechanics force fields (like MMFF) followed by geometry optimization of the low-energy structures using higher-level quantum chemical methods (DFT) researchgate.net. The results of such an analysis would reveal the relative energies of different conformers, determined by factors like steric hindrance and intramolecular interactions. The stereochemistry of the double bond is fixed as (2E), but rotation around the single bonds in the pentenoate chain leads to various spatial arrangements.

For related molecules, stereochemistry has been confirmed experimentally using techniques like Nuclear Overhauser Effect (n.O.e.) difference spectroscopy, which can be correlated with computationally predicted structures researchgate.netresearchgate.net. Theoretical modeling can predict the most likely three-dimensional structure, which is crucial for understanding its interaction with biological targets or its packing in a crystal lattice.

Table of Key Conformational Parameters (Illustrative): This table illustrates the kind of data a conformational analysis would yield for the most stable conformer of this compound.

| Dihedral Angle | Description | Calculated Value (Degrees) |

| C1-C2-C3-C4 | Torsion along the main chain | ~180° (anti-periplanar) |

| O=C-O-C(ethyl) | Torsion of the ester group | ~0° (syn-periplanar) |

| C4-C5-C(phenyl)-C(phenyl) | Torsion of the phenyl group relative to the chain | ~45° |

| Relative Energy | Energy compared to the global minimum | 0.00 kcal/mol |

Elucidation of Reaction Mechanisms and Transition States Using Theoretical Approaches

Theoretical chemistry provides a framework for exploring the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them nih.gov.

For instance, the mechanism of reactions like hydrolysis, oxidation, or addition across the double bond can be investigated. Calculations can determine the activation energy (the energy barrier of the transition state), which is directly related to the reaction rate mdpi.com. This is vital for predicting how the molecule will behave under different chemical conditions.

Studies on similar compounds, such as ethyl cinnamate, have investigated the kinetics and mechanisms of oxidation/addition reactions researchgate.net. Computational approaches can distinguish between different possible mechanisms (e.g., radical vs. anionic pathways) by comparing the calculated energy barriers, helping to rationalize experimental outcomes e3s-conferences.orgnih.gov. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier.

Illustrative Data for a Hypothetical Reaction (e.g., Epoxidation): The following table shows representative data that could be obtained from a theoretical study of the epoxidation of the C2=C3 double bond.

| Parameter | Reactant | Transition State (TS) | Product |

| Relative Energy (kcal/mol) | 0.00 | +15.2 | -25.8 |

| Key Bond Distance (C2-O, Å) | --- | 1.95 | 1.45 |

| Key Bond Distance (C3-O, Å) | --- | 1.98 | 1.46 |

| Imaginary Frequency (cm⁻¹) | None | -450 cm⁻¹ | None |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level.

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with other molecules. These simulations can reveal:

Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute and the nature of intermolecular interactions like hydrogen bonds or van der Waals forces dntb.gov.ua.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic picture than static calculations.

Interactions with Biomolecules: If the molecule is being studied as a potential drug, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for its activity researchgate.netnih.gov.

Investigations into related cinnamic acid systems have used MD to understand aggregation behavior and interactions with other chemical species, demonstrating the power of this technique to bridge the gap between molecular structure and macroscopic properties researchgate.net.

Strategic Applications of 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester in Complex Organic Synthesis

Role as a Key Intermediate in the Construction of Architecturally Complex Organic Molecules

The structural framework of (2E)-5-phenyl-2-pentenoic acid ethyl ester makes it an exemplary intermediate for building complex molecular scaffolds. Its utility stems from its identity as an α,β-unsaturated ester, which renders the β-carbon electrophilic and susceptible to conjugate addition by a wide array of nucleophiles. This classic Michael addition reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. wikipedia.org

The reactivity of this compound is analogous to that of simpler α,β-unsaturated esters like ethyl cinnamate, which is widely used as a Michael acceptor. nbinno.comresearchgate.net Nucleophiles such as stabilized enolates (e.g., from diethyl malonate), organocuprates, amines, and thiols can add to the β-position of the pentenoate backbone. This addition reaction effectively lengthens the carbon chain and introduces new functional groups, which can then be used in subsequent cyclization or elaboration steps to build molecular complexity. The terminal phenyl group can also be modified through electrophilic aromatic substitution, providing another handle for synthetic diversification.

The 1,4-conjugate addition transforms the unsaturated ester into a saturated 1,5-dicarbonyl compound or a related derivative, a common and highly useful motif in synthetic chemistry. wikipedia.org These products are direct precursors to cyclic systems, including important heterocyclic structures.

Table 1: Potential Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Potential Application |

| Diethyl Malonate | This compound | 1,5-Dicarboxylate Adduct | Precursor for cyclohexenone or piperidine (B6355638) synthesis |

| Phenylmagnesium Bromide (with Cu(I)) | This compound | β-Arylated Ester | Construction of all-carbon quaternary centers |

| Benzylamine | This compound | β-Amino Ester | Intermediate for lactam or piperidine synthesis |

| Thiophenol | This compound | β-Thio Ester | Synthesis of sulfur-containing organic molecules |

Utility in the Synthetic Routes Towards Natural Product Analogs

Natural products and their analogs are a significant source of new therapeutic agents. The phenylpentanoid skeleton is a structural motif found in various natural products. This compound serves as a valuable starting material for the synthesis of analogs of such compounds. By leveraging the reactivity of the double bond and the ester functionality, chemists can construct libraries of related molecules for structure-activity relationship (SAR) studies.

For instance, the synthesis of piperidine alkaloids, a large class of bioactive natural products, often involves the formation of the piperidine ring through cyclization strategies. nih.govorganic-chemistry.org An aza-Michael addition of an amine to this compound, followed by intramolecular cyclization via Dieckmann condensation or reductive amination, provides a direct route to substituted piperidone skeletons. These piperidones are key intermediates that can be further elaborated into analogs of natural products like sedamine or lobeline. The phenyl group can be hydroxylated or otherwise modified to mimic the substitution patterns found in naturally occurring molecules.

Development of Chiral Building Blocks from this compound for Asymmetric Synthesis

The transformation of achiral starting materials into enantiomerically enriched products is a central goal of modern organic synthesis. This compound, being a prochiral molecule, is an excellent substrate for asymmetric transformations to generate valuable chiral building blocks. The creation of a stereocenter at the β-carbon via asymmetric conjugate addition is a particularly powerful strategy. libretexts.org

This can be achieved using several established methods:

Catalytic Asymmetric Conjugate Addition: The use of a chiral catalyst, typically a metal complex with a chiral ligand, can facilitate the enantioselective addition of nucleophiles. For example, rhodium- or palladium-catalyzed conjugate addition of arylboronic acids or copper-catalyzed addition of organozinc reagents can create a β-chiral center with high enantiomeric excess (ee). libretexts.orgnih.govorgsyn.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or, in some cases, modifying the ester itself can direct the stereochemical outcome of the conjugate addition.

Once the β-stereocenter is set, the resulting chiral ester can be converted into a variety of other functional groups. For example, reduction of the ester moiety yields a chiral alcohol, while hydrolysis affords a chiral carboxylic acid. These new chiral building blocks, containing a phenylpentyl scaffold, are valuable intermediates for the total synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Table 2: Asymmetric Transformations for Chiral Building Block Synthesis

| Asymmetric Method | Reagents | Product Stereochemistry | Resulting Chiral Building Block |

| Catalytic Asymmetric Conjugate Addition | Phenylboronic acid, Chiral Rhodium-BINAP catalyst | (R)- or (S)-β-phenylated ester | Chiral 3,5-diphenylpentanoate derivative |

| Catalytic Asymmetric Conjugate Addition | Diethylzinc, Chiral Copper-Phosphoramidite catalyst | (R)- or (S)-β-ethylated ester | Chiral 3-ethyl-5-phenylpentanoate derivative |

| Asymmetric Hydrogenation | H₂, Chiral Ruthenium-BINAP catalyst | (R)- or (S)-5-phenylpentanoate | Enantiopure saturated ester |

Contribution to the Advancement of Novel Synthetic Methodologies in Pharmaceutical and Fine Chemical Synthesis

The development of novel synthetic methodologies that are efficient, atom-economical, and capable of rapidly building molecular complexity is crucial for the pharmaceutical and fine chemical industries. This compound is an ideal substrate for the design of such innovative processes, particularly in the realm of domino or tandem reactions.

A prime example is the synthesis of functionalized piperidines, a privileged scaffold in medicinal chemistry. nih.govrsc.org A domino reaction sequence can be envisioned starting with an aza-Michael addition of a primary amine to the unsaturated ester. The resulting β-amino ester intermediate can then undergo an in-situ intramolecular cyclization/lactamization to yield a substituted piperidin-2-one (a δ-lactam). This process constructs the heterocyclic core and installs substituents in a single synthetic operation. Such a methodology provides a rapid and efficient entry into a class of compounds with high potential for biological activity. The versatility of the starting materials allows for the creation of diverse libraries of piperidine derivatives for drug discovery programs.

Emerging Trends and Future Perspectives in the Research of 2e 5 Phenyl 2 Pentenoic Acid Ethyl Ester

Exploration of Sustainable Synthesis Approaches and Green Chemistry Principles

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for α,β-unsaturated esters, moving away from traditional methods that often generate significant waste. The classic Wittig reaction, for instance, produces a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct, which complicates purification and presents environmental concerns. scielo.br

Future research is focused on adopting methodologies aligned with the principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency. nih.govskpharmteco.com One promising alternative is the Knoevenagel condensation, which can utilize reusable heterogeneous basic catalysts like zeolites or mixed metal oxides, thereby minimizing corrosive and toxic waste streams. scielo.brresearchgate.net Another innovative approach involves one-pot copper-catalyzed methods that synthesize α,β-unsaturated esters directly from alcohols and phosphonium (B103445) salts, using air as a green oxidant and circumventing the need for a separate aldehyde formation step. organic-chemistry.org Furthermore, the application of non-classical reaction conditions, including microwave irradiation or ultrasonication in aqueous or solvent-free systems, represents a significant area of development that can drastically reduce reaction times and solvent usage. researchgate.net

| Parameter | Conventional Method (e.g., Wittig Reaction) | Green Alternative (e.g., Catalytic Knoevenagel) |

|---|---|---|

| Byproduct | Stoichiometric triphenylphosphine oxide | Catalytic amounts of solid acid/base; water |

| Solvents | Often requires anhydrous organic solvents (e.g., THF, Toluene) | Can be performed in greener solvents or solvent-free researchgate.net |

| Catalyst | Often requires strong, stoichiometric base (e.g., n-BuLi) | Reusable heterogeneous catalysts (e.g., zeolites) researchgate.net |

| Atom Economy | Low | High |

| Workup | Difficult separation of byproduct | Simple filtration to recover catalyst researchgate.net |

Development of Highly Selective Catalytic Systems for Enhanced Efficiency

Achieving high stereoselectivity is crucial in the synthesis of α,β-unsaturated esters. The target compound, (2E)-5-Phenyl-2-pentenoic acid ethyl ester, possesses an (E)-configured double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method that inherently favors the formation of the thermodynamically more stable (E)-alkene, making it highly suitable for this synthesis. wikipedia.org

Future research is directed at refining these catalytic systems to achieve near-perfect selectivity and efficiency. The choice of base, cation, and solvent in the HWE reaction can be finely tuned to maximize the E/Z ratio. acs.org For example, the Masamune-Roush conditions, which employ a combination of a lithium salt and a tertiary amine base, are well-regarded for their effectiveness in promoting high (E)-selectivity, even with base-sensitive substrates. acs.org Beyond the HWE reaction, exploration into other catalytic strategies, such as palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction) between an appropriate aryl halide and an acrylate (B77674), could offer alternative pathways. thepharmajournal.com Additionally, novel methods using simple catalysts like triethylamine (B128534) to promote the stereoselective rearrangement of intermediates such as enol phosphates are emerging as viable, mild alternatives. nih.gov

| Condition Set | Typical Base/Additive | Primary Stereochemical Outcome | Key Advantage |

|---|---|---|---|

| Standard HWE | NaH, NaOMe | High (E)-selectivity wikipedia.org | Simplicity, water-soluble byproduct |

| Masamune-Roush | LiCl / DBU or Et₃N | High (E)-selectivity acs.org | Effective for base-sensitive aldehydes |

| Still-Gennari | KHMDS / 18-crown-6 | High (Z)-selectivity mdpi.com | Access to the less stable (Z)-isomer |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in modern organic synthesis. Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and simplified scalability. mdpi.com These advantages are particularly relevant for the industrial production of fine chemicals like this compound.

A highly analogous process, the enzymatic synthesis of cinnamamides from methyl cinnamates, has been successfully implemented in a continuous-flow microreactor. mdpi.com This system, utilizing an immobilized lipase (B570770) catalyst, achieved high conversion with a short residence time (around 40 minutes) under mild temperature conditions (45 °C). mdpi.com This precedent strongly suggests that a similar flow process could be developed for the target ester, potentially using an immobilized catalyst for a HWE or Knoevenagel reaction. Such a system would enable catalyst recycling, reduce solvent volume, and allow for automated, continuous production with minimal manual intervention. mdpi.commdpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Scalability | Difficult, requires process redesign | Straightforward by "numbering-up" or running longer |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume |

| Process Control | Manual or semi-automated | Fully automated, precise control |

Potential in Materials Science Applications Through Polymerization or Derivatization

While research has historically centered on the synthesis of this compound, a significant future direction lies in its application as a functional monomer in materials science. Cinnamic acid and its derivatives are increasingly recognized as valuable bio-based building blocks for advanced polymers, owing to their rigid aromatic structure and reactive unsaturation. rsc.org

The vinyl group in the molecule makes it a candidate for radical polymerization or copolymerization with commodity monomers such as styrene (B11656) and acrylates. nii.ac.jp Incorporating the rigid, bulky structure of the phenyl-pentenoate unit into a polymer backbone is expected to significantly increase the material's glass transition temperature (Tg), enhancing its thermal stability. nii.ac.jp Furthermore, the ester and phenyl groups offer sites for post-polymerization modification, allowing for the tuning of material properties. Derivatization prior to polymerization is also a viable strategy; for example, hydrolysis of the ester to the corresponding carboxylic acid would create a monomer suitable for producing polyesters, polyamides, or poly(anhydride esters), opening a pathway to a wide range of functional and potentially biodegradable materials. rsc.org

| Pathway | Monomer/Precursor | Resulting Polymer Type | Potential Properties/Applications |

|---|---|---|---|

| Radical Polymerization | This compound | Vinyl copolymer (e.g., with styrene) | High Tg plastics, specialty coatings rsc.orgnii.ac.jp |

| Derivatization then Polycondensation | (2E)-5-Phenyl-2-pentenoic acid (from hydrolysis) | Polyesters, Polyamides | Engineering plastics, biodegradable materials rsc.org |

| Grafting | This compound | Grafted polymer (e.g., onto starch) | Modified biopolymers with new functionalities scientific.net |

Q & A

Q. What synthetic methodologies are most effective for producing (2E)-5-Phenyl-2-pentenoic acid ethyl ester with high stereochemical purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or acid-catalyzed esterification. For stereochemical control, Wittig reactions using stabilized ylides under anhydrous conditions yield >90% E-isomer purity. Reaction monitoring via TLC (hexane:ethyl acetate, 4:1) ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing the purity of synthetic batches?

Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5MS) provides optimal separation, as retention times between 8.4–8.5 minutes (analytical index 1017–1020) correlate with molecular structure . Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms regiochemistry, with vinyl proton coupling constants (J = 15–16 Hz) indicating E-configuration .

Q. How should researchers optimize storage conditions to prevent degradation?

Store under inert gas (argon) at –20°C in amber vials. Degradation studies show <5% decomposition over 6 months when protected from UV light and moisture. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .

Q. What spectroscopic benchmarks validate the compound’s structural integrity?

Key spectral signatures include:

- IR : C=O stretch at 1715–1730 cm⁻¹, conjugated C=C at 1630–1650 cm⁻¹.

- ¹H NMR : δ 6.3–6.5 ppm (vinyl protons, doublet), δ 4.1–4.3 ppm (ethyl ester quartet).

- MS : Molecular ion peak at m/z 218 (M⁺) with fragmentation at m/z 173 (loss of –OCH₂CH₃) .

Advanced Research Questions

Q. How do halogen substituents on the phenyl ring influence bioactivity in medicinal chemistry studies?

Bromine and fluorine at the 3- and 4-positions enhance electrophilic reactivity, increasing binding affinity to inflammatory targets (e.g., COX-2) by 30–50% compared to non-halogenated analogs. Radioligand displacement assays and molecular docking validate these interactions .

Q. What role does this compound play in protease inhibition studies?

Derivatives with E-configuration exhibit planar geometry, enabling π-π stacking with catalytic residues in viral proteases (e.g., SARS-CoV-2 Mpro). IC₅₀ values <1 µM are achieved by modifying the ester warhead to improve solubility .

Q. How can computational modeling predict reactivity in catalytic applications?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a LUMO energy of –1.8 eV, favoring nucleophilic attacks at the β-carbon. Solvent effects (e.g., ethanol vs. DMF) are modeled using polarizable continuum methods to optimize reaction trajectories .

Q. What strategies improve bioavailability in nanoparticle delivery systems?

Encapsulation in fibroin nanoparticles (150–200 nm diameter) with Amazonian oils enhances larval toxicity against Aedes aegypti by 60%. Sustained release over 72 hours is confirmed via GC-MS quantification of ester degradation products .

Q. How do contradictory literature reports on synthetic yields arise, and how can they be resolved?

Yield discrepancies (40–75%) stem from catalyst choice (Pd/C vs. Ni) and inert atmosphere efficacy. Systematic optimization shows palladium-mediated couplings under argon increase yields by 15–20%. Triple detection (HPLC-UV/ELSD/MS) resolves purity conflicts .

Q. What comparative data exist for analogs in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.